molecular formula C10H10BrClOS B14053319 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14053319
M. Wt: 293.61 g/mol
InChI Key: GIMOVEQCZAROLJ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of a suitable precursor followed by thiolation and chlorination steps. For example, the bromination of a phenyl derivative can be achieved using bromine in carbon tetrachloride, followed by thiolation with a thiol reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in carbon tetrachloride.

    Thiolation: Thiol reagents under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted phenyl derivatives .

Scientific Research Applications

1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The mercapto group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-8-3-1-2-7(10(8)14)4-9(13)6-12/h1-3,14H,4-6H2

InChI Key

GIMOVEQCZAROLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)S)CC(=O)CCl

Origin of Product

United States

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